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Compound of Interest

Compound Name: Imaradenant

Cat. No.: B605764 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

interaction of a therapeutic agent with its intended target and potential off-targets is paramount.

This guide provides an objective comparison of the selectivity profile of Imaradenant
(AZD4635), a potent and selective adenosine A2A receptor (A2AR) antagonist, against other

human adenosine receptor subtypes (A1, A2B, and A3). The information presented is

supported by experimental data to aid in the evaluation of Imaradenant for preclinical and

clinical research.

Imaradenant is an orally bioavailable small molecule that has been investigated for its

potential in cancer immunotherapy by blocking the immunosuppressive effects of adenosine in

the tumor microenvironment.[1][2] Its efficacy and safety are intrinsically linked to its selectivity

for the A2A receptor over other adenosine receptors, which mediate different physiological

functions.

Quantitative Comparison of Binding Affinities
The selectivity of Imaradenant has been quantified through radioligand binding assays, which

measure the affinity of the compound for each receptor subtype. The inhibition constant (Ki) is

a measure of binding affinity, with a lower Ki value indicating a higher affinity.
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Receptor Subtype
Imaradenant (AZD4635) Ki
(nM)

Selectivity Fold vs. A2A

A2A 1.7 -

A1 160 94-fold

A2B 64 37-fold

A3 >10,000 >5882-fold

Data sourced from a study by AstraZeneca.[3]

As the data indicates, Imaradenant demonstrates high affinity for the human A2A receptor with

a Ki of 1.7 nM.[3] The compound shows significantly lower affinity for the A1 and A2B

receptors, with 94-fold and 37-fold selectivity, respectively.[3] Notably, Imaradenant has a very

weak affinity for the A3 receptor, with a Ki value greater than 10,000 nM, resulting in a

selectivity of over 5882-fold.

Experimental Protocols
The determination of the binding affinity and functional activity of Imaradenant involves

standardized in vitro assays.

Radioligand Binding Assay for Determining Binding
Affinity (Ki)
This assay quantifies the ability of a test compound (Imaradenant) to displace a radiolabeled

ligand that is known to bind to a specific receptor.

Methodology:

Membrane Preparation: Membranes from cells engineered to express a high concentration

of a specific human adenosine receptor subtype (A1, A2A, A2B, or A3) are isolated.

Common cell lines for this purpose include Chinese Hamster Ovary (CHO) or Human

Embryonic Kidney (HEK-293T) cells.
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Assay Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-

ZM241385 for A2A) and varying concentrations of the unlabeled test compound

(Imaradenant).

Separation and Detection: The reaction is allowed to reach equilibrium, after which the

receptor-bound radioligand is separated from the unbound radioligand, typically through

rapid filtration. The amount of radioactivity bound to the filters is then measured using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The IC50 value is then converted to the

inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the

concentration and affinity of the radioligand.

cAMP Functional Assay for Determining Antagonist
Activity (IC50)
This assay measures the ability of an antagonist to block the downstream signaling of a

receptor in response to an agonist. For the A2A receptor, which is Gs-coupled, activation leads

to an increase in intracellular cyclic AMP (cAMP).

Methodology:

Cell Culture: CHO cells stably expressing the human A2A receptor are cultured.

Assay Conditions: The cells are incubated with varying concentrations of Imaradenant in the

presence of a fixed concentration of an adenosine receptor agonist (e.g., adenosine).

cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP

levels are measured using a variety of commercially available kits, often based on

competitive immunoassays or reporter gene systems.

Data Analysis: The concentration of Imaradenant that causes a 50% inhibition of the

agonist-induced cAMP production (IC50) is calculated. The IC50 value for a competitive

antagonist is dependent on the concentration of the agonist used.
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Adenosine A2A Receptor Signaling Pathway
The primary mechanism of action of Imaradenant is the blockade of the A2A receptor signaling

cascade. The following diagram illustrates this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b605764#evaluating-the-selectivity-profile-of-
imaradenant-against-other-adenosine-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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